Bienvenue dans la boutique en ligne BenchChem!

Sdz mks 492

bronchodilation asthma human clinical trial

SDZ MKS 492 is a xanthine-derived, selective PDE3 inhibitor with a unique dual-action profile: sustained oral bronchodilation (40 mg p.o., 5.5 hr in human methacholine challenge) plus pulmonary anti-inflammatory activity reducing macrophage, eosinophil, and neutrophil accumulation in allergen-challenged models. Unlike cardiovascular PDE3 inhibitors (milrinone, enoximone), it inhibits both development and expression of airway hyperreactivity induced by PAF, isoprenaline, endotoxin, and immune complexes. Defined human plasma concentration–effect correlation enables robust PK/PD modeling. The optimal tool compound for asthma hyperreactivity mechanisms, PDE3-mediated anti-inflammatory pathways, and oral bronchodilator PK/PD research.

Molecular Formula C20H27N5O6
Molecular Weight 433.5 g/mol
CAS No. 114606-56-3
Cat. No. B038415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSdz mks 492
CAS114606-56-3
Synonyms(8-(1-(3,4-dimethoxyphenyl)-2-hydroxyethyl)amino)-3,7-dihydro-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6-dione
MKS 492
MKS-492
SDZ MKS 492
SDZ MKS-492
Molecular FormulaC20H27N5O6
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC(CO)C3=CC(=C(C=C3)OC)OC)CCOC
InChIInChI=1S/C20H27N5O6/c1-23-17-16(18(27)24(2)20(23)28)25(8-9-29-3)19(22-17)21-13(11-26)12-6-7-14(30-4)15(10-12)31-5/h6-7,10,13,26H,8-9,11H2,1-5H3,(H,21,22)/t13-/m0/s1
InChIKeyVZLFAVFWNOZVFM-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SDZ MKS 492 (CAS 114606-56-3) – A Selective PDE3 Inhibitor with Documented Dual Bronchodilator and Anti-Inflammatory Activity


SDZ MKS 492 (MKS 492; CAS 114606-56-3) is a xanthine analogue and selective type III cyclic nucleotide phosphodiesterase (PDE3) inhibitor with the IUPAC name 1H-Purine-2,6-dione, 8-((1-(3,4-dimethoxyphenyl)-2-hydroxyethyl)amino)-3,7-dihydro-7-(2-methoxyethyl)-1,3-dimethyl-, (R)- [1]. This compound is characterized by its ability to relax airway smooth muscle in vitro and impair or reverse bronchospasm in vivo in guinea-pig models [2]. Preclinical research also demonstrates that inhaled SDZ MKS 492 reduces pulmonary accumulation of inflammatory cells, including macrophages, eosinophils, and neutrophils, following allergen challenge [3].

Why Generic PDE3 Inhibitors Are Not Equivalent Substitutes for SDZ MKS 492 (CAS 114606-56-3)


Substituting SDZ MKS 492 with another PDE3 inhibitor, such as milrinone, enoximone, or cilostamide, is not scientifically justified due to marked differences in chemical structure, tissue selectivity, and functional outcomes. While these compounds share the common mechanism of PDE3 inhibition, their divergent physicochemical properties and pharmacokinetic profiles directly impact their observed pharmacological effects [1]. For instance, the cardiovascular-focused PDE3 inhibitors like milrinone are optimized for inotropic activity, whereas SDZ MKS 492, as a xanthine analogue, demonstrates a distinct therapeutic window favoring pulmonary and anti-inflammatory actions without the same cardiovascular liabilities [2]. The following quantitative evidence demonstrates specific, measurable differences that preclude simple substitution.

Quantitative Differentiation Guide: SDZ MKS 492 (CAS 114606-56-3) vs. Related Analogs


Human Bronchodilation: Oral SDZ MKS 492 vs. Inhaled SDZ MKS 492

In a controlled human trial, a single oral 40 mg dose of SDZ MKS 492 produced significant and sustained bronchodilation lasting up to 5.5 hours, while inhaled doses up to 12 mg provided only a small, transient effect with a peak relief of 29% [1]. This demonstrates a stark route-dependent efficacy difference, with oral administration being superior for sustained bronchodilation.

bronchodilation asthma human clinical trial pharmacodynamics

Pulmonary Anti-Inflammatory Activity: SDZ MKS 492 vs. Vehicle Control in Allergen-Challenged Guinea Pigs

Inhaled SDZ MKS 492 significantly diminishes the pulmonary accumulation of key inflammatory cells following allergen challenge in actively sensitized guinea pigs, an effect not documented for many other PDE3 inhibitors, which are primarily studied for cardiovascular or platelet effects [1]. This anti-inflammatory action, combined with bronchodilation, is central to its proposed monotherapy profile.

anti-inflammatory asthma eosinophil neutrophil macrophage

In Vivo Bronchospasm Reversal in Guinea Pigs: SDZ MKS 492 vs. Vehicle

SDZ MKS 492 effectively impairs or reverses spasm of guinea-pig airways in vivo and inhibits the development or expression of airway hyperreactivity induced by various stimuli, including PAF, isoprenaline, endotoxin, and immune complexes [1]. This broad efficacy against multiple inducers of airway hyperreactivity suggests a robust functional antagonism that may not be replicated by more narrowly acting PDE3 inhibitors.

bronchospasm airway hyperreactivity PAF guinea pig model

Oral Bioavailability and Metabolic Profile in Humans: SDZ MKS 492 vs. Its Metabolites

The bronchodilator effect of orally administered SDZ MKS 492 correlates better with the plasma concentration of the parent drug than with that of either identified metabolite [1]. This indicates that the parent compound is the primary active moiety and that its oral bioavailability is sufficient to achieve therapeutic effects, an important consideration for in vivo study design.

pharmacokinetics oral bioavailability metabolite human

Lack of Bronchodilation at Lower Oral Doses: SDZ MKS 492 10/20 mg vs. 40 mg

A clear dose-response relationship was established in human volunteers: oral doses of 10 mg and 20 mg of SDZ MKS 492 produced no significant bronchodilation, whereas the 40 mg dose was effective [1]. This defines a critical threshold for oral efficacy, guiding appropriate dosing in experimental settings.

dose-response bronchodilation human minimum effective dose

Best Application Scenarios for SDZ MKS 492 (CAS 114606-56-3) Based on Quantitative Evidence


Human Clinical Pharmacology Studies Requiring Sustained Bronchodilation via Oral Dosing

For human volunteer studies investigating bronchodilator efficacy, a single oral dose of 40 mg SDZ MKS 492 provides a significant and sustained effect lasting up to 5.5 hours, as demonstrated in a methacholine challenge model [1]. This contrasts with inhaled dosing, which yields only a transient effect (peak relief 29%, half-time at site of action 5-6 min) [1]. This scenario is optimal for studies requiring a reliable, oral bronchodilator challenge with a well-defined PK/PD relationship.

Preclinical Investigation of Dual Bronchodilator and Anti-Inflammatory Mechanisms in Allergic Asthma

In guinea pig models of allergic asthma, inhaled SDZ MKS 492 uniquely combines bronchodilation with a significant reduction in pulmonary inflammatory cell accumulation (macrophages, eosinophils, neutrophils) [2]. This dual action makes it a superior tool compound for investigating the interplay between airway tone and inflammation, a profile not consistently observed with other PDE3 inhibitors that are primarily cardiovascular or antiplatelet agents.

Airway Hyperreactivity Prophylaxis and Reversal Studies

SDZ MKS 492 has been shown to inhibit both the development and expression of airway hyperreactivity induced by diverse stimuli, including PAF, isoprenaline, endotoxin, and immune complexes, in guinea pig models [2]. This broad activity profile supports its use as a probe in studies aimed at understanding the mechanisms of airway hyperreactivity and evaluating prophylactic interventions in asthma research.

Dose-Response and PK/PD Modeling of an Orally Bioavailable PDE3 Inhibitor

The clear correlation between the plasma concentration of the parent SDZ MKS 492 molecule and its bronchodilator effect [1], coupled with a defined minimum effective oral dose of 40 mg in humans, provides a robust foundation for PK/PD modeling. This scenario is ideal for researchers developing pharmacokinetic-pharmacodynamic models for orally active PDE3 inhibitors, leveraging the available human data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sdz mks 492

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.